molecular formula C8H8 B1316503 2,2-Dideuterioethenylbenzene CAS No. 934-85-0

2,2-Dideuterioethenylbenzene

Cat. No. B1316503
CAS RN: 934-85-0
M. Wt: 106.16 g/mol
InChI Key: PPBRXRYQALVLMV-DICFDUPASA-N
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Description

2,2-Dideuterioethenylbenzene, also known as Styrene-β,β-d2 or Ethenyl-2,2-d2benzene, is a chemical compound with vast scientific applications1. It is used in various research studies, enabling advancements in fields like chemistry, materials science, and drug development1.



Synthesis Analysis

The synthesis of 2,2-Dideuterioethenylbenzene is not explicitly mentioned in the available resources. However, the synthesis of similar compounds often involves complex chemical reactions23. Further research is needed to provide a detailed synthesis analysis of 2,2-Dideuterioethenylbenzene.



Molecular Structure Analysis

The molecular structure of 2,2-Dideuterioethenylbenzene is not directly provided in the available resources. However, its molecular formula is C8H6D24. The compound’s density is 0.926 g/mL at 25ºC45.



Chemical Reactions Analysis

The specific chemical reactions involving 2,2-Dideuterioethenylbenzene are not detailed in the available resources. However, chemical reactions are fundamental to the study and application of this compound67.



Physical And Chemical Properties Analysis

2,2-Dideuterioethenylbenzene has a boiling point of 50-51ºC at 25 mm Hg4. Its density is 0.926 g/mL at 25ºC45. More detailed physical and chemical properties would require further research101112.


Scientific Research Applications

Spectroscopic and Calorimetric Studies

  • Mechanism of Methylenecyclopropane Rearrangements : A study by Ikeda et al. (2003) explored the degenerate rearrangement of 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane in electron-transfer photoreactions. This research provides insights into the cation radical cleavage and diradical cyclization mechanisms, relevant to understanding the behavior of similar compounds in chemical reactions (Ikeda et al., 2003).

Synthesis and Luminescence

  • Synthesis of Luminescent Compounds : Pietrangelo et al. (2007) reported on the synthesis of bent anthradithiophenes (BADTs) from 1,4-dithienyl-2,5-divinylbenzenes, highlighting the potential applications of these compounds in optoelectronic devices (Pietrangelo et al., 2007).

Biotransformations

  • Microbial Transformation of Propenylbenzenes : A study by Shimoni et al. (2003) demonstrated the capability of an Arthrobacter species to transform various propenylbenzenes into valuable flavor, fragrance, and fine chemicals. This indicates potential biotechnological applications for related compounds (Shimoni et al., 2003).

Oxidation Studies

  • Oxidation of N-Propylbenzene : Dagaut et al. (2002) conducted a study on the oxidation of n-propylbenzene, which is structurally similar to 2,2-Dideuterioethenylbenzene. Understanding the oxidation mechanisms of such compounds is crucial for various industrial applications (Dagaut et al., 2002).

Antioxidant Activity Analysis

  • Analytical Methods for Antioxidant Activity : Munteanu and Apetrei (2021) reviewed various tests for determining antioxidant activity, which could be relevant for assessing the properties of 2,2-Dideuterioethenylbenzene derivatives (Munteanu & Apetrei, 2021).

Chemical Research and Synthesis

  • Studies on Diyls to Ylides : Wittig (1980) discussed research in chemical synthesis involving compounds with ring strain and phenyl groups, relevant to understanding the chemistry of 2,2-Dideuterioethenylbenzene and its derivatives (Wittig, 1980).

Safety And Hazards

The specific safety and hazards associated with 2,2-Dideuterioethenylbenzene are not detailed in the available resources. However, safety data sheets for similar compounds provide information on potential hazards, safe handling practices, and emergency procedures1314.


Future Directions

The future directions of 2,2-Dideuterioethenylbenzene are not explicitly mentioned in the available resources. However, synthetic chemistry, which includes the study and application of compounds like 2,2-Dideuterioethenylbenzene, continues to evolve and expand, with ongoing research in areas such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy15.


Please note that this analysis is based on the available resources and may not cover all aspects of 2,2-Dideuterioethenylbenzene. Further research and analysis would be needed for a more comprehensive understanding.


properties

IUPAC Name

2,2-dideuterioethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=CC1=CC=CC=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514646
Record name (2,2-~2~H_2_)Ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dideuterioethenylbenzene

CAS RN

934-85-0
Record name (2,2-~2~H_2_)Ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Styrene-�Ÿ, �Ÿ-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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